N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
Description
N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a spiro[5.5]undecane scaffold and a thiochromene moiety, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c22-19(17-9-13-26(23,24)18-7-3-2-6-16(17)18)21-15-8-12-25-20(14-15)10-4-1-5-11-20/h2-3,6-7,15,17H,1,4-5,8-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYINYWZWLYEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)NC(=O)C3CCS(=O)(=O)C4=CC=CC=C34 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic synthesis. One common method includes the formation of the spiro[5.5]undecane scaffold through a Prins cyclization reaction, which allows the construction of the spirocyclic structure in a single step . The reaction conditions often involve the use of strong acids like sulfuric acid or methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiochromene moiety.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares the spiro[5.5]undecane scaffold but lacks the thiochromene moiety.
2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds feature similar spirocyclic structures but with different heteroatoms in the rings.
Uniqueness
N-(1-oxaspiro[5.5]undecan-4-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to its combination of a spirocyclic scaffold and a thiochromene moiety, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
